

An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azelaoyl chloride*

Cat. No.: *B087186*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as nonanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis. Its high reactivity makes it a crucial building block for the production of a wide array of molecules, including polymers, pharmaceuticals, and surface coatings. This technical guide provides a comprehensive overview of the chemical and physical properties of **Azelaoyl chloride**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in various scientific fields.

Chemical and Physical Properties

Azelaoyl chloride is a colorless to light yellow liquid with a pungent odor. It is miscible with many organic solvents but reacts violently with water and other protic solvents.

Table 1: Physical and Chemical Properties of **Azelaoyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₄ Cl ₂ O ₂	[1][2]
Molecular Weight	225.11 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Density	1.144 g/cm ³ at 20 °C	[1]
Boiling Point	166 °C at 18 mmHg	[1]
Refractive Index	1.467 at 20 °C	[1]
CAS Number	123-98-8	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of **Azelaoyl chloride**.

Table 2: Spectroscopic Data of **Azelaoyl Chloride**

Technique	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~2.9 ppm (t, 4H, -CH ₂ -COCl), ~1.7 ppm (m, 4H), ~1.4 ppm (m, 6H)
¹³ C NMR (CDCl ₃)	δ ~173 ppm (C=O), ~50 ppm (-CH ₂ -COCl), various peaks for other CH ₂ groups
IR (neat)	~1800 cm ⁻¹ (C=O stretch, characteristic of acyl chlorides)
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight

Reactivity and Key Reactions

The high reactivity of the acyl chloride functional groups makes **Azelaoyl chloride** an excellent electrophile for reactions with various nucleophiles.

Reaction with Amines to Form Polyamides (Nylon Synthesis)

Azelaoyl chloride is a key monomer in the synthesis of certain nylons, such as Nylon 6,9, through reaction with diamines. The polymerization typically occurs at the interface of two immiscible solvents, a process known as interfacial polymerization.

Reaction with Alcohols and Phenols to Form Esters

Azelaoyl chloride reacts readily with alcohols and phenols to form the corresponding diesters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Hydrolysis

Azelaoyl chloride reacts vigorously with water in a hydrolysis reaction to form azelaic acid and hydrochloric acid. This reaction is highly exothermic and necessitates careful handling of the compound in a moisture-free environment.

Experimental Protocols

Synthesis of Azelaoyl Chloride from Azelaic Acid

This protocol describes the conversion of azelaic acid to **Azelaoyl chloride** using thionyl chloride.^[1]

Materials:

- Azelaic acid
- Thionyl chloride (SOCl_2)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and an excess of thionyl chloride.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl gas ceases).
- After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
- The remaining liquid is crude **Azelaoyl chloride**, which can be further purified by vacuum distillation.

Interfacial Polymerization of Nylon 6,9

This protocol details the synthesis of Nylon 6,9 from hexamethylenediamine and **Azelaoyl chloride**.

Materials:

- Hexamethylenediamine
- Sodium hydroxide (NaOH)
- Water
- **Azelaoyl chloride**
- Hexane (or other suitable organic solvent)
- Beaker
- Glass rod

Procedure:

- Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.
- Prepare a solution of **Azelaoyl chloride** in hexane.

- Carefully pour the organic solution onto the aqueous solution in a beaker, creating two distinct layers.
- A film of Nylon 6,9 will form at the interface of the two layers.
- Gently grasp the film with forceps or a glass rod and pull it out of the beaker. A continuous rope of nylon can be drawn.
- Wash the nylon rope with water and then with ethanol to remove unreacted monomers and byproducts.
- Allow the nylon to dry.

Synthesis of a Polyester with Phenol

This protocol outlines the general procedure for the esterification of a phenol with an acyl chloride.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Phenol
- **Azelaoyl chloride**
- Pyridine (or other non-nucleophilic base)
- Anhydrous ether (or other suitable aprotic solvent)
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the phenol in anhydrous ether in a flask.
- Add a stoichiometric amount of pyridine to the solution.
- Cool the mixture in an ice bath.

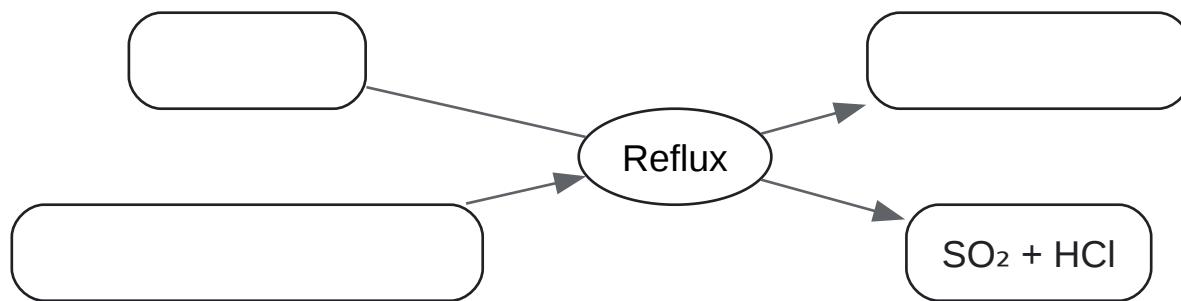
- Slowly add a solution of **Azelaoyl chloride** in anhydrous ether to the cooled mixture with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude polyester.
- The product can be further purified by recrystallization or column chromatography.

Applications

Polymer Synthesis

The primary application of **Azelaoyl chloride** is in the synthesis of polyamides and polyesters. The resulting polymers have a wide range of applications, from textiles and engineering plastics to specialty materials with unique thermal and mechanical properties.

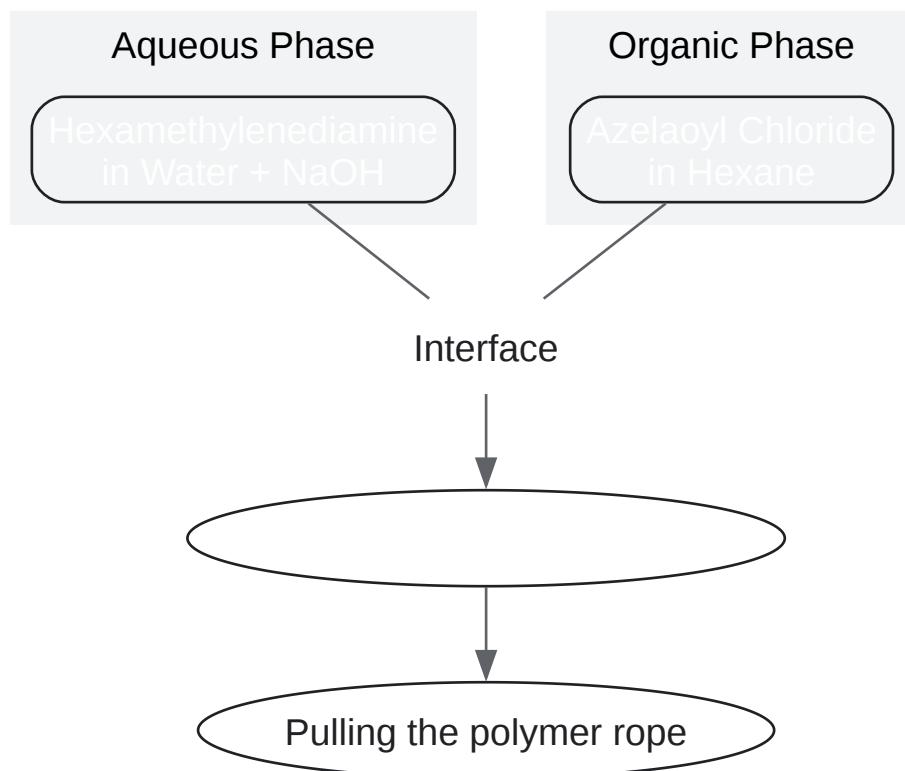
Pharmaceutical and Drug Delivery


Azelaoyl chloride can be used as a crosslinking agent in the formation of hydrogels for controlled drug release applications. The ester or amide linkages formed can be designed to be biodegradable, allowing for the gradual release of encapsulated therapeutic agents.

Surface Coatings and Adhesives

Due to its ability to form robust polymeric films, **Azelaoyl chloride** and its derivatives are utilized in the formulation of high-performance coatings and adhesives. These materials often exhibit excellent chemical resistance and durability.

Visualizations


Synthesis of Azelaoyl Chloride

[Click to download full resolution via product page](#)

Caption: Synthesis of **Azelaoyl Chloride** from Azelaic Acid.

Interfacial Polymerization of Nylon 6,9

[Click to download full resolution via product page](#)

Caption: Interfacial Polymerization of Nylon 6,9.

Safety and Handling

Azelaoyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, releasing corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.

Conclusion

Azelaoyl chloride is a highly valuable difunctional molecule with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its reactivity, stemming from the two acyl chloride groups, allows for the straightforward synthesis of a variety of important compounds. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its safe and effective use in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZELAOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087186#what-are-the-chemical-properties-of-azelaoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com